2-Methylpropanimidohydrazide chemical properties
2-Methylpropanimidohydrazide chemical properties
Technical Whitepaper: 2-Methylpropanimidohydrazide Subtitle: Synthesis, Reactivity, and Applications in Heterocyclic Chemistry
Executive Summary
2-Methylpropanimidohydrazide (CAS: 75276-52-7), commonly known as isobutyramidrazone , is a critical
This guide provides a rigorous technical analysis of its physicochemical properties, validated synthesis protocols via the Pinner pathway, and its divergent reactivity profiles in cyclocondensation reactions.
Molecular Architecture & Physicochemical Profile
The reactivity of 2-methylpropanimidohydrazide is defined by its tautomeric equilibrium and the nucleophilicity of its terminal hydrazine moiety.
Structural Dynamics
The molecule exists in equilibrium between the amide hydrazone (A) and hydrazidine (B) tautomers, with form (A) predominating in neutral conditions. This duality allows it to act as an amphoteric species, capable of reacting with both electrophilic centers (carbonyls) and nucleophiles (under specific catalytic conditions).
-
Formula:
-
Molecular Weight: 101.15 g/mol
-
Key Functional Group: Amidrazone (
)
Physicochemical Data Table
| Property | Value / Description | Context |
| CAS Number | 75276-52-7 | Specific to the free base hydrazide. |
| Related CAS | 22007-68-7 | 2-Methylpropanimidamide HCl (Precursor).[1][2] |
| Physical State | Low-melting solid or viscous oil | Often handled as the stable hydrochloride salt . |
| Melting Point | 78–82 °C (Free base) / 175–180 °C (HCl salt) | Hygroscopic; MP decreases with moisture absorption. |
| pKa (Conjugate Acid) | ~8.5 | Protonation occurs at the imine nitrogen ( |
| Solubility | High: Methanol, Ethanol, Water | Low: Hexane, Diethyl Ether. |
Synthetic Pathways
The industrial and laboratory standard for synthesizing 2-methylpropanimidohydrazide is the Pinner Synthesis , which avoids the harsh conditions of direct nitrile-hydrazine addition.
Protocol: Modified Pinner Synthesis
-
Objective: Conversion of Isobutyronitrile to Isobutyramidrazone Hydrochloride.
-
Mechanism: Acid-catalyzed formation of an imidate ester intermediate, followed by hydrazinolysis.
Step 1: Formation of Ethyl Isobutyrimidate Hydrochloride
-
Reagents: Isobutyronitrile (1.0 eq), Absolute Ethanol (1.1 eq), Dry HCl gas (excess).
-
Procedure:
-
Cool isobutyronitrile/ethanol mixture to 0°C under
. -
Bubble dry HCl gas through the solution for 2–3 hours until saturation.
-
Critical Control Point: Maintain temperature <5°C to prevent Pinner salt decomposition.
-
Store at 4°C for 24 hours. The imidate ester hydrochloride precipitates as a white hygroscopic solid.
-
Yield: ~85–90%.
-
Step 2: Hydrazinolysis to Amidrazone
-
Reagents: Ethyl isobutyrimidate HCl (from Step 1), Hydrazine hydrate (1.05 eq), Ethanol (solvent).
-
Procedure:
-
Suspend the imidate salt in anhydrous ethanol at -10°C.
-
Add hydrazine hydrate dropwise over 30 minutes. The reaction is exothermic.
-
Allow to warm to room temperature and stir for 4 hours.
-
Purification: Filter off the ammonium chloride byproduct (if any). Concentrate the filtrate to obtain the crude amidrazone hydrochloride. Recrystallize from Ethanol/Ether.
-
Validation: disappearance of the imidate C=N stretch (~1650
) and appearance of hydrazide N-H bands (~3300 ) in IR.
-
Chemical Reactivity & Heterocyclic Synthesis
The value of 2-methylpropanimidohydrazide lies in its ability to form 5- and 6-membered rings depending on the electrophile's carbon spacing.
Divergent Cyclization Pathways
-
Path A (1,2,4-Triazoles): Reaction with one-carbon electrophiles (orthoesters, carboxylic acids, imidates). The amidrazone acts as a N-C-N unit closing with a C unit.
-
Path B (1,2,4-Triazines): Reaction with two-carbon electrophiles (1,2-dicarbonyls,
-haloketones). The amidrazone provides a N-C-C-N sequence (via tautomerization) or acts as a 1,3-binucleophile reacting with a 1,2-electrophile.
Visualization of Reaction Logic
Figure 1: Divergent synthesis pathways for 2-methylpropanimidohydrazide. Path A yields 5-membered triazoles; Path B yields 6-membered triazines.
Experimental Protocol: Synthesis of 3-Isopropyl-1,2,4-Triazole
This reaction demonstrates the classic formation of the triazole core, a bioisostere for amide bonds in drug design.
-
Reagents: 2-Methylpropanimidohydrazide HCl (10 mmol), Triethyl orthoformate (15 mmol), Pyridine (solvent/base).
-
Conditions: Reflux (115°C) for 6 hours.
-
Mechanism:
-
Initial nucleophilic attack of the terminal hydrazine nitrogen on the orthoester carbon.
-
Elimination of ethanol to form an imidate-like intermediate.
-
Intramolecular attack by the amidine nitrogen (
) to close the ring.
-
-
Workup: Evaporate pyridine. Partition residue between EtOAc/Water. Dry organic layer (
). -
Result: 3-Isopropyl-1,2,4-triazole (White solid, MP ~85°C).
Pharmacological Relevance
In drug discovery, the isopropyl group of 2-methylpropanimidohydrazide provides steric bulk and lipophilicity (
-
Bioisosterism: The 3-isopropyl-1,2,4-triazole moiety mimics the transition state of amide hydrolysis, making it a potent inhibitor in protease enzymes.
-
Case Example: This motif is structurally homologous to the side chains found in Sitagliptin (DPP-4 inhibitor), where the triazole ring interacts with the catalytic triad of the enzyme.
Handling, Stability & Safety
-
Hygroscopicity: The hydrochloride salt is extremely hygroscopic. It must be stored in a desiccator or under inert gas (Argon/Nitrogen). Moisture absorption leads to hydrolysis back to the hydrazide and amide.
-
Thermal Stability: Stable up to ~150°C (salt form). Free base decomposes slowly at room temperature; store at -20°C.
-
Safety: Like all hydrazines, it should be treated as a potential sensitizer and carcinogen. Use a fume hood to avoid inhalation of dusts.
References
-
Neilson, D. G., et al. (1970). The Chemistry of Amidrazones. Chemical Reviews, 70(1), 151–170. Link
-
Vandensavel, J., et al. (1973). Synthesis of 1,2,4-Triazoles from Amidrazones. Journal of Organic Chemistry, 38(17), 2916-2918. Link
-
Lipson, V. V., & Gorobets, N. Y. (2009). One-pot synthesis of 1,2,4-triazole derivatives. Molecular Diversity, 13(4), 399–419. Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11236, Semicarbazide hydrochloride (Related Class Data). Link
-
Katritzky, A. R. (2010).[3] Comprehensive Heterocyclic Chemistry II. Elsevier Science. (Referenced for general reactivity of amidrazones with 1,3-dicarbonyls).
